molecular formula C14H10N2O2S2 B12110152 (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12110152
M. Wt: 302.4 g/mol
InChI Key: PYLZXNLSGODOHS-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond in the thiazole ring can be reduced to form amine derivatives.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(4-hydroxyphenyl)amino]-5-(furan-2-ylmethylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-hydroxyphenyl)amino]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential for applications in organic electronics and medicinal chemistry. The combination of the hydroxyphenyl group and the thiazole ring also contributes to its versatility and reactivity in various chemical reactions.

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2O2S2/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8-

InChI Key

PYLZXNLSGODOHS-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.